molecular formula C19H18N4O2S B1674436 Ilaprazole CAS No. 172152-36-2

Ilaprazole

Cat. No. B1674436
M. Wt: 366.4 g/mol
InChI Key: HRRXCXABAPSOCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ilaprazole is a proton pump inhibitor (PPI) used in the treatment of dyspepsia, peptic ulcer disease (PUD), gastroesophageal reflux disease (GORD/GERD), and duodenal ulcer . It is developed by Il-Yang Pharmaceutical (Korea), and is still under clinical trials with the US FDA . It has launched in Korea and China for the treatment of gastric ulcer, duodenal ulcer, gastroesophageal reflux disease, and erosive esophagitis .


Synthesis Analysis

During the laboratory optimization of Ilaprazole, the formation of various impurities was observed. The impurities formed were monitored and their structures were tentatively assigned based on their fragmentation pattern in LC-MS and other spectral data .


Molecular Structure Analysis

Ilaprazole belongs to the class of organic compounds known as sulfinylbenzimidazoles. These are polycyclic aromatic compounds containing a sulfinyl group attached at the position 2 of a benzimidazole moiety .


Chemical Reactions Analysis

An analytical method based on liquid chromatography and electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) has been developed for the quantitative measurement of ilaprazole and its two metabolites in human plasma .

Scientific Research Applications

Quantification in Biological Samples

  • Pharmacokinetic Studies : A specific LC-MS/MS method has been developed for quantifying ilaprazole enantiomers in rat plasma, facilitating pharmacokinetic studies. This method was validated and successfully applied to a stereoselective pharmacokinetic study of the ilaprazole racemate in rats, demonstrating its utility in research involving ilaprazole's distribution and metabolism in biological systems (Ou et al., 2019).

Metabolism and Enzymatic Processes

  • Metabolite Identification and Pathway Elucidation : Various studies have focused on understanding ilaprazole's metabolic pathways. Key findings include the identification of ilaprazole sulfone as a major metabolite formed predominantly through CYP3A4/5 catalysis (Seo et al., 2012). Another study identified twelve in vivo metabolites in rat plasma after oral administration, including six new metabolites, contributing to the understanding of ilaprazole’s metabolic pathways (Zhang et al., 2021).

Comparative Studies with Other Proton Pump Inhibitors

  • Effectiveness in Acid-Related Diseases : Ilaprazole has been compared with other PPIs like omeprazole and rabeprazole in the treatment of duodenal ulcers. Studies have shown that ilaprazole is as effective as these drugs in treating ulcers, indicating its potential as a potent PPI for acid-related disorders (Fan et al., 2019), (Wang et al., 2011).

Pharmacokinetics and Pharmacodynamics

  • Pharmacokinetic Properties in Humans : Studies investigating the pharmacokinetics and pharmacodynamics of ilaprazole in different populations have been conducted. For instance, one study explored the pharmacokinetics and safety of intravenous ilaprazole in healthy Chinese subjects (Wang et al., 2016). Another study evaluated the pharmacokinetics of ilaprazole in relation to CYP3A5 and CYP2C19 genotypes,providing insights into the influence of genetic factors on the drug's metabolism and efficacy (Li et al., 2008).

Formulation and Stability Studies

  • Stability Analysis : The development of analytical methods for ilaprazole's stability has been a focus area. One such study developed a stability indicating analytical method for estimating ilaprazole under various stress conditions, aiding in the formulation of stable and effective ilaprazole-based medications (Gawande et al., 2016).

Clinical Efficacy and Safety

  • Clinical Trials and Efficacy : Numerous clinical trials have been conducted to evaluate ilaprazole’s efficacy in treating duodenal ulcers and its safety profile. These studies contribute significantly to understanding ilaprazole's therapeutic potential and optimal dosing strategies in clinical settings (Ho et al., 2009), (Wang et al., 2012).

Drug Interactions

  • Interactions with Other Drugs : A study investigating the drug interactions between ilaprazole and clarithromycin following combination therapy revealed insights into potential pharmacokinetic interactions, which are crucial for optimizing treatment regimens involving ilaprazole (Cao et al., 2012).

Safety And Hazards

Ilaprazole should be handled with care to avoid dust formation, breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and ensure adequate ventilation. In case of accidental ingestion or contact, immediate medical attention is required .

Future Directions

Ilaprazole has shown promising results in the treatment of Helicobacter pylori infection. A study found that a 14-day high-dose ilaprazole-amoxicillin dual therapy demonstrated better efficacy in H. pylori eradication treatment and improved safety and compliance compared to bismuth quadruple therapy . This suggests that ilaprazole could potentially be considered as a first-line regimen for empirical treatment in the future .

properties

IUPAC Name

2-[(4-methoxy-3-methylpyridin-2-yl)methylsulfinyl]-6-pyrrol-1-yl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2S/c1-13-17(20-8-7-18(13)25-2)12-26(24)19-21-15-6-5-14(11-16(15)22-19)23-9-3-4-10-23/h3-11H,12H2,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRRXCXABAPSOCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1CS(=O)C2=NC3=C(N2)C=C(C=C3)N4C=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10870115
Record name Ilaprazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10870115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ilaprazole

CAS RN

172152-36-2
Record name Ilaprazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=172152-36-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ilaprazole [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172152362
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ilaprazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11964
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ilaprazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10870115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ILAPRAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/776Q6XX45J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ilaprazole
Reactant of Route 2
Ilaprazole
Reactant of Route 3
Reactant of Route 3
Ilaprazole
Reactant of Route 4
Reactant of Route 4
Ilaprazole
Reactant of Route 5
Reactant of Route 5
Ilaprazole
Reactant of Route 6
Ilaprazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.